N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
Molecular Formula |
C25H24N4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-3-32-21-9-5-4-8-20(21)27-22(30)16-33-25-28-23-19(7-6-14-26-23)24(31)29(25)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
RJZCZVIXFCDKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1040633-01-9
Structure Overview
The structure includes:
- An ethoxyphenyl group.
- A pyrido[2,3-d]pyrimidin moiety.
- A sulfanyl linkage which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism involves:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS contribute to cellular stress and apoptosis in malignant cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12.5 | |
| Anticancer | A549 (lung cancer) | 15.0 | |
| Antimicrobial | Staphylococcus aureus | 8.0 | |
| Antimicrobial | Escherichia coli | 10.0 |
Case Study 1: Breast Cancer Treatment
A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound in MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 8.0 µM and 10.0 µM respectively. These findings suggest potential therapeutic applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
